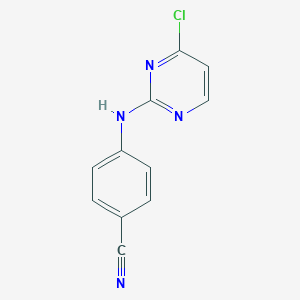

4-((4-氯嘧啶-2-基)氨基)苯甲腈

概述

描述

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.

The exact mass of the compound 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

作为 HIV-1 逆转录酶抑制剂中间体的合成

4-((4-氯嘧啶-2-基)氨基)苯甲腈特别用作二芳基嘧啶 HIV-1 逆转录酶抑制剂及其衍生物合成中的重要中间体。该化合物由 2-硫尿嘧啶使用碘甲烷和氢氧化钠合成,经历了包括甲基化、与对氨基苯甲腈反应和氯化在内的几个步骤,从 2-硫尿嘧啶中总产率为 40.4%。其结构通过质子核磁共振和碳-13 核磁共振光谱得到证实 (居秀丽,2015)。

组胺 H4 受体配体研究

该化合物也是一系列合成为组胺 H4 受体 (H4R) 配体的 2-氨基嘧啶的一部分。通过对其核心嘧啶部分和其他位置进行系统修饰,化合物 4,4-[2-氨基-6-(4-甲基哌嗪-1-基)嘧啶-4-基]苯甲腈,在体外表现出很强的效力,并在动物模型中显示出作为抗炎剂的潜力,表明 H4R 拮抗剂在疼痛管理中具有 promising 作用 (R. Altenbach 等,2008)。

抗菌活性

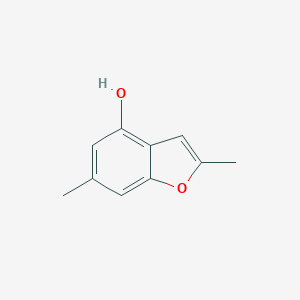

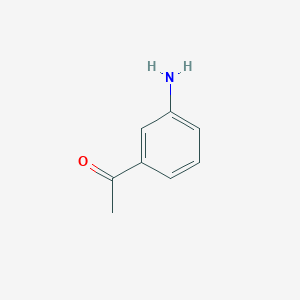

研究还探讨了源自类似结构的化合物的抗菌特性。例如,从 5-氯-2-羟基-苯甲腈合成的 1-(3-氨基-5-氯-2, 3-二氢-1-苯并呋喃-2-基)乙烷-1-酮 [2, 1-b]-呋喃及其衍生物显示出显着的抗菌和抗真菌活性,突出了这些化合物在抗菌应用中的潜力 (Mahesh K. Kumar 等,2022)。

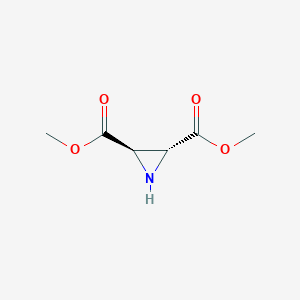

胸苷酸合酶和二氢叶酸还原酶的双重抑制

另一个重要的应用是设计胸苷酸合酶和二氢叶酸还原酶的双重抑制剂。已经开发出经典和非经典抗叶酸药,显示出对人 TS 和 DHFR 的有效抑制,表明它们作为有效抗肿瘤剂的潜力 (A. Gangjee 等,2008)。

杀菌活性

源自类似结构的新型化合物苯并噻吩并[3',2':2,3]吡啶并[4,5- d ]吡啶并[1,2- a ]嘧啶的合成已显示出显着的杀菌活性,展示了这些化合物在农业和制药应用中的潜力 (徐娇等,2018)。

作用机制

Target of Action

It is used in the preparation of 2-naphthyl substituted diarylpyrimidines (dapy) analogues . DAPY analogues are known to inhibit the reverse transcriptase enzyme, which is crucial for the replication of retroviruses .

Mode of Action

Given its use in the synthesis of dapy analogues, it can be inferred that it may interact with its targets (such as the reverse transcriptase enzyme) to inhibit their function .

Biochemical Pathways

If it indeed acts as an inhibitor of the reverse transcriptase enzyme like its dapy analogues, it would affect the replication pathway of retroviruses .

Pharmacokinetics

Some physical and chemical properties of the compound are known :

- Melting point : 210 °C (dec.)

- Boiling point : 441.0±51.0 °C (Predicted)

- Density : 1.39±0.1 g/cm3 (Predicted)

- Solubility : Methanol

These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to its dapy analogues, it could potentially inhibit the replication of retroviruses by blocking the action of the reverse transcriptase enzyme .

安全和危害

未来方向

The compound is used in the preparation of 2-naphthyl substituted diarylpyrimidines (DAPY) analogues . It is also used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. This suggests that it could have potential applications in the development of new antiviral drugs.

属性

IUPAC Name |

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCHAADSAYQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458374 | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244768-32-9 | |

| Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

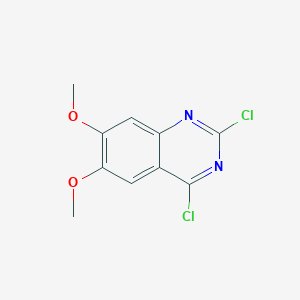

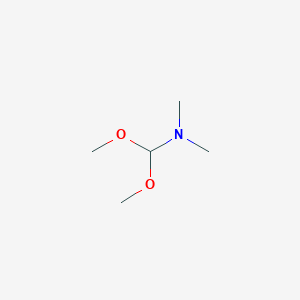

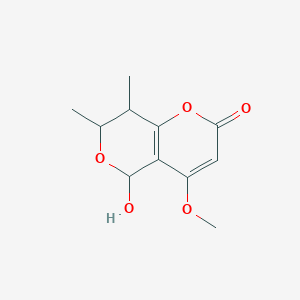

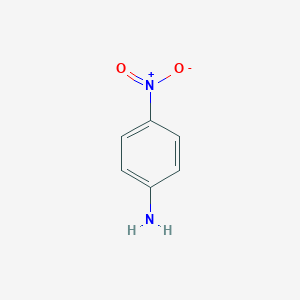

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in pharmaceutical research?

A: 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a crucial building block in the synthesis of diarylpyrimidine derivatives, particularly those exhibiting activity as HIV-1 reverse transcriptase inhibitors []. One prominent example is Rilpivirine, a medication used in the management of HIV infection [, ].

Q2: Are there efficient synthetic routes available for producing 4-((4-chloropyrimidin-2-yl)amino)benzonitrile?

A: Yes, research has led to the development of streamlined synthetic approaches for this compound. One such method involves a three-step process starting from 2-thiouracil. This process involves methylation, reaction with para-aminobenzonitrile, and finally chlorination with phosphorus oxychloride. This route has demonstrated a total yield of 40.4% []. Another approach utilizes 1-(4-cyanophenyl)guanidine hydrochloride and ethyl 3-oxopropanoate to construct the pyrimidine ring, followed by chlorination to yield the target compound [].

Q3: What analytical techniques are commonly employed to characterize and quantify 4-((4-chloropyrimidin-2-yl)amino)benzonitrile?

A: Proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy are instrumental in confirming the structure of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile []. These techniques provide detailed information about the compound's hydrogen and carbon framework, respectively, ensuring its identity and purity. Additionally, high-performance liquid chromatography (HPLC) methods are employed, particularly in the analysis of Rilpivirine and its related impurities, including 4-((4-chloropyrimidin-2-yl)amino)benzonitrile [].

Q4: Have any impurities been identified during the synthesis of Rilpivirine that involve 4-((4-chloropyrimidin-2-yl)amino)benzonitrile?

A: Yes, several impurities related to Rilpivirine have been identified, and some are structurally related to 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. These impurities, characterized using techniques like HPLC, highlight the importance of robust synthetic procedures and rigorous quality control in pharmaceutical development [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)